Enpiroline

Description

Contextualization within Contemporary Drug Discovery

Contemporary drug discovery faces significant challenges, including the rise of multi-drug resistant pathogens. In the context of parasitic diseases like malaria and schistosomiasis, there is a continuous need for novel compounds with distinct mechanisms of action to overcome resistance to existing therapies, such as chloroquine (B1663885) and praziquantel (B144689) mdpi.complos.org. Enpiroline, as a 4-pyridinemethanol, belongs to a class of amino alcohol compounds that have been explored for their antiparasitic properties ajtmh.org. Its structural relationship to established antimalarials like mefloquine (B1676156) and quinine (B1679958) positions it within a relevant chemical space for investigating activity against resistant strains mdpi.comncats.iomalariaresearch.eu. Research into this compound contributes to the broader effort of identifying and developing new chemotypes that can address the limitations of current antiparasitic drugs researchgate.net. Furthermore, studies on this compound's pharmacokinetic profile in infected hosts, such as mice with chronic Schistosoma mansoni infections, provide valuable insights into how parasitic infections can influence drug disposition, a critical factor in drug discovery and development nih.govunl.edu.

Historical Trajectory of this compound Research and Development

The investigation into 4-pyridinemethanols for antimalarial activity dates back to World War II ajtmh.org. This compound (WR 180,409) was developed by the Walter Reed Army Institute of Research as a candidate antimalarial agent asm.org. Over the last few decades, approximately 150 compounds of this class were synthesized and evaluated for antimalarial activity in mouse models ajtmh.org. Based on these initial tests, a subset of compounds, including this compound, were selected for further evaluation in Aotus monkeys infected with multi-drug resistant Plasmodium falciparum isolates ajtmh.org. This compound demonstrated high levels of activity in this test system ajtmh.org. Clinical trials were subsequently conducted to evaluate this compound in treating induced Plasmodium falciparum infections in healthy, non-immune subjects ajtmh.orgajtmh.org. These studies indicated that this compound was effective against multi-drug resistant Plasmodium falciparum and was well tolerated at doses considered for human malaria treatment ajtmh.orgajtmh.org. Beyond its antimalarial properties, this compound has also shown antischistosomal activity ncats.iocymitquimica.comtheclinivex.com. Research has explored its activity against Schistosoma mansoni in mice cymitquimica.comtheclinivex.comresearchgate.net.

Scope and Significance of this compound in Academic Inquiry

Academic inquiry into this compound encompasses various aspects of its chemical and biological properties. Structural studies, such as X-ray crystallography, have been conducted to determine its three-dimensional crystal and molecular structure, providing insights into common spatial and structural features with other amino alcohol antimalarial agents like cinchona alkaloids asm.org. These studies help in understanding potential binding to receptor sites asm.org. Research also delves into the synthesis and evaluation of this compound and its analogs to explore structure-activity relationships and identify more potent or effective compounds mdpi.com. The investigation of this compound's activity against drug-resistant strains of Plasmodium falciparum is particularly significant in the context of overcoming treatment challenges in malaria mdpi.comajtmh.orgasm.org. Furthermore, the study of this compound's antischistosomal activity expands its academic significance, highlighting its potential against another major parasitic disease ncats.iocymitquimica.comtheclinivex.comresearchgate.net. Recent academic research has also explored the activity of related compounds, such as epi-enpiroline (a diastereomer of this compound), in the context of vincristine-resistant neuroblastoma, suggesting potential applications beyond antiparasitic indications and uncovering novel strategies for treating drug-resistant cancers researchgate.netnih.gov. Pharmacokinetic studies in animal models, examining how infection influences this compound's disposition, are crucial for understanding its behavior in a biological system and informing future drug development strategies nih.govunl.eduresearchgate.net. The evaluation of this compound's ability to inhibit β-hematin formation contributes to the understanding of its potential mechanism of antimalarial action, although studies suggest it may play a lesser role compared to other antimalarials like chloroquine mdpi.com.

Detailed Research Findings

Research findings on this compound have highlighted its activity against parasitic organisms. Studies have shown this compound's effectiveness against Plasmodium falciparum, including multi-drug resistant strains mdpi.comajtmh.orgasm.org. In clinical trials with non-immune subjects infected with the multi-drug resistant Vietnam Smith isolate of Plasmodium falciparum, this compound was found to be curative in single-day treatment regimens at a minimum curative dose of approximately 10 mg/kg body weight, leading to rapid clearance of parasitemia ajtmh.orgajtmh.org.

In the context of schistosomiasis, this compound has demonstrated antischistosomal activity. Studies in mice infected with Schistosoma mansoni have shown significant worm burden reductions following treatment with this compound nih.govunl.edu. For instance, one study reported a 93.1% worm burden reduction at 1 week post-treatment with this compound in infected mice nih.govunl.edu. Pharmacokinetic studies in Schistosoma mansoni-infected mice revealed that the infection influenced the disposition of this compound, leading to delayed clearance compared to uninfected mice nih.govunl.edu.

Research comparing this compound with other antimalarials has also been conducted. In vitro studies evaluating the inhibition of β-hematin formation, a potential mechanism of antimalarial action, showed that this compound exhibited a weaker β-hematin inhibition capacity compared to chloroquine and mefloquine, despite showing better antimalarial activity against certain P. falciparum strains in vitro mdpi.com. This suggests that while β-hematin inhibition might contribute to its activity, other mechanisms could be more significant mdpi.com.

The diastereomer epi-enpiroline has also been investigated and demonstrated significant cytotoxic effects against vincristine-resistant neuroblastoma cells in screening assays nih.gov.

Data Tables

While extensive quantitative data tables specifically focused only on this compound's detailed research findings across various studies were not consistently available in a format suitable for direct extraction and presentation as interactive tables, the search results provide some specific data points related to its activity and properties. Below is a summary of some reported findings:

| Compound | PubChem ID | MIC (P. falciparum W2) (nM) | MIC (P. falciparum 3D7) (nM) | β-hematin Inhibition (%) |

| This compound | 3033333 | 11.5 mdpi.com | 21.6 mdpi.com | 20.3 mdpi.com |

| Chloroquine | 11379 | 198.8 mdpi.com | 75.9 mdpi.com | - |

| Mefloquine | 2160 | 31.8 mdpi.com | 79.7 mdpi.com | - |

Note: MIC values are reported as found in the cited source. β-hematin inhibition percentage is also reported as found in the cited source.

| Compound | PubChem ID | Worm Burden Reduction (S. mansoni in mice) | Time Point Post-treatment |

| This compound | 3033333 | 93.1% nih.govunl.edu | 1 week nih.govunl.edu |

| Mefloquine | 2160 | 79.2% nih.govunl.edu | 72 hours nih.govunl.edu |

Note: Worm burden reduction percentages are reported as found in the cited sources.

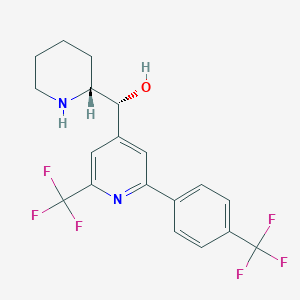

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVRKDMRZFCUEE-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66364-73-6 | |

| Record name | Enpiroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENPIROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enpiroline Synthesis Methodologies and Chemical Transformations

Strategies for Enpiroline Core Structure Synthesis

Pathways for Intermediate Precursor Derivatization

The synthesis of this compound necessitates the preparation of key intermediate precursors. One such crucial precursor is 3-(4-trifluoromethylbenzoyl)acrylic acid. The synthesis of this compound can be achieved through two primary routes.

One method involves the condensation of 4-trifluoromethylacetophenone with glyoxylic acid. This reaction is typically carried out in the presence of a base such as triethylamine (B128534) at elevated temperatures.

An alternative pathway to 3-(4-trifluoromethylbenzoyl)acrylic acid is through the reaction of 4-trifluoromethylphenylmagnesium bromide with maleic anhydride. This Grignard reaction is facilitated by the presence of a Lewis acid like zinc chloride and is conducted in an ethereal solvent.

Another key intermediate is a trifluoroacetylmethylpyridinium salt. This precursor is prepared by the bromination of 1,1,1-trifluoroacetone (B105887) to yield 1,1,1-trifluoro-3-bromoacetone, which is then condensed with pyridine (B92270) to form the desired pyridinium (B92312) salt. The derivatization of these precursors is a critical step that sets the stage for the subsequent formation of the this compound scaffold. The choice of synthetic route for these intermediates can be influenced by factors such as the availability of starting materials, reaction yields, and scalability.

Cyclization and Condensation Approaches for Pyridine Ring Formation

The formation of the central pyridine ring of this compound is a pivotal step in its synthesis. This is typically achieved through a cyclization and condensation reaction involving the previously synthesized intermediate precursors. The core of this transformation is the reaction between trifluoroacetylmethylpyridinium bromide and 3-(4-trifluoromethylbenzoyl)acrylic acid.

This cyclization is generally carried out in the presence of ammonium (B1175870) acetate, which serves as a nitrogen source for the pyridine ring. The reaction proceeds through a series of condensation and dehydration steps, ultimately leading to the formation of the substituted pyridine ring that constitutes the core of the this compound molecule. The final step in a documented synthesis involves the reduction of a precursor compound with hydrogen gas over a platinum catalyst in the presence of concentrated hydrochloric acid to yield this compound.

Stereochemical Control and Purity Assessment in this compound Synthesis

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The relative configuration of the substituents at these chiral centers is designated as either erythro or threo. The control and assessment of this stereochemistry are paramount in the synthesis of this compound, as different stereoisomers can exhibit varying biological activities.

Evaluation of Threo Configuration Importance

The threo configuration in α-(2-piperidyl)-4-pyridinemethanol antimalarials, the class of compounds to which this compound belongs, is generally considered to be of significant importance for their biological activity. While direct studies on the differential activity of the erythro and threo diastereomers of this compound are not extensively detailed in the available literature, research on analogous compounds provides valuable insights. For instance, in the case of mefloquine (B1676156), another quinolinemethanol antimalarial, the threo isomers are known to be more active than the erythro isomers. This suggests that the spatial arrangement of the substituents in the threo configuration is more favorable for interaction with the biological target.

A study on the crystal and molecular structure of this compound revealed that the racemic form crystallizes in the threo configuration. dtic.mil This indicates a thermodynamic preference for this arrangement. Furthermore, the study noted that one enantiomer of this compound superimposed best with quinine (B1679958) and the other with quinidine (B1679956), both of which are potent antimalarial alkaloids, suggesting that both enantiomers of the threo configuration likely possess antimalarial activity. nih.gov Indeed, in-vitro studies have shown that the enantiomers of this compound exhibit similar activities against Plasmodium falciparum. nih.gov While this does not directly compare the threo and erythro forms, the prevalence of the threo isomer in synthetic and crystallographic studies points towards its likely superior biological relevance. The effect of absolute stereochemistry on antimalarial activity appears to be dependent on the flexibility of the amine portion of the molecule and the structure of the aromatic portion. nih.gov

Enantiomeric Separation and Characterization Techniques

For the α-(2-piperidyl)-4-pyridinemethanol class of compounds, various chiral HPLC methods have been successfully employed. These methods often utilize polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, which can effectively discriminate between enantiomers based on subtle differences in their three-dimensional structures. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation.

Once separated, the enantiomeric purity of each isomer is assessed, often by the same chiral HPLC method. The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography, as was done for this compound, or by comparing their circular dichroism (CD) spectra with those of compounds with known stereochemistry.

Chemical Reactivity and Derivative Generation of this compound

The chemical structure of this compound, featuring a pyridine ring, a piperidine (B6355638) ring, and a hydroxyl group, offers several sites for chemical modification to generate derivatives. The nitrogen atoms in the pyridine and piperidine rings are basic and can be protonated or alkylated. The hydroxyl group can undergo esterification or etherification reactions.

The generation of derivatives of this compound and related α-(2-piperidyl)-4-pyridinemethanol compounds is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize pharmacokinetic properties. Modifications to the pyridine ring, such as the introduction of different substituents, can influence the electronic properties and binding interactions of the molecule. Alterations to the piperidine ring can affect the compound's basicity and lipophilicity.

While specific studies detailing a wide range of this compound derivatives are not extensively published, the general reactivity of the functional groups present in the molecule allows for a variety of chemical transformations. For example, the secondary amine of the piperidine ring can be acylated or sulfonylated. The hydroxyl group can be converted to an ester or an ether to modulate the compound's polarity and metabolic stability. The synthesis and evaluation of such derivatives are essential for the development of new and improved antimalarial agents based on the this compound scaffold.

Oxidation and Reduction Pathways

Reduction: The synthesis of this compound itself involves a critical reduction step of a pyridyl ketone intermediate to form the secondary alcohol. Catalytic hydrogenation, often employing platinum or palladium catalysts, is a common method for such transformations researchgate.net. Other methods for the reduction of pyridyl ketones include the use of formate (B1220265) as a reductant in the presence of a cobalt catalyst researchgate.net. Asymmetric reduction techniques, utilizing chiral catalysts, can be employed to produce specific enantiomers of the resulting alcohol, which can be crucial for pharmacological activity citedrive.comresearchgate.netwikipedia.org.

Nucleophilic and Electrophilic Substitution Reactions

The pyridine ring in this compound, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 8-positions (relative to the quinoline (B57606) numbering if viewed as a quinoline analog) would further activate the ring towards nucleophilic aromatic substitution (SNAr) acs.orgstackexchange.comnih.gov. Nucleophiles could potentially displace a suitable leaving group at these activated positions. However, in the case of this compound's pyridine core, there are no readily displaceable leaving groups. Therefore, direct nucleophilic substitution on the pyridine ring is unlikely under standard conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it highly resistant to electrophilic aromatic substitution youtube.comaklectures.comchegg.comrsc.orgwikipedia.org. The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate to Lewis acids further deactivate the ring towards electrophiles. Electrophilic substitution on such a deactivated ring, if it were to occur, would require harsh reaction conditions and would likely proceed at the meta-position (position 5) relative to the nitrogen atom youtube.com.

Comparative Analysis of Synthetic Efficiencies and Scalability

A comprehensive comparative analysis of different synthetic routes for this compound is challenging due to the limited number of publicly available, distinct synthetic strategies with detailed process data. However, insights can be gleaned by examining the synthesis of structurally related antimalarials, such as mefloquine and other quinoline or pyridine-based analogs semanticscholar.orgresearchgate.netnih.govresearchgate.netmalariaworld.org.

For scalability, the use of readily available and inexpensive starting materials is advantageous. The reagents used in the described synthesis, such as maleic anhydride, 4-trifluoromethylacetophenone, and 2-bromopyridine, are generally accessible. However, the use of organometallic reagents like butyllithium (B86547) can present challenges on a large scale due to their reactivity and the need for stringent anhydrous conditions. Catalytic hydrogenation, the final step, is a well-established industrial process and is generally scalable.

Below is a hypothetical comparative data table based on typical parameters for the synthesis of quinoline/pyridine-based antimalarials, illustrating the types of metrics used to evaluate different synthetic routes.

| Synthesis Parameter | Route A (Hypothetical) | Route B (Hypothetical) |

| Number of Steps | 5 | 7 |

| Overall Yield | 15% | 25% |

| Key Reagents | Organolithium, Pd/C | Grignard Reagent, Rh catalyst |

| Scalability Concerns | Use of cryogenic temperatures | Cost of Rh catalyst |

| Purification Method | Column Chromatography | Crystallization |

This table is for illustrative purposes only and does not represent actual data for this compound synthesis.

Structure Activity Relationship Sar Studies of Enpiroline and Analogues

Enpiroline's Stereospecificity and Its Impact on Biological Efficacy

The stereochemistry of a drug molecule can significantly influence its interaction with biological targets and, consequently, its therapeutic efficacy. This compound possesses chiral centers, leading to the existence of stereoisomers. Research into the stereospecificity of this compound has revealed that both of its enantiomers exhibit antimalarial activity. nih.govnih.gov This is a noteworthy finding, as often only one enantiomer of a chiral drug is responsible for the desired pharmacological effect.

An in vitro study comparing the activity of the enantiomers of this compound against both chloroquine-resistant and -susceptible strains of Plasmodium falciparum demonstrated that the corresponding enantiomers exhibited similar activities. nih.gov This suggests that the specific spatial arrangement of the substituents in either enantiomeric form is conducive to interaction with the antimalarial target.

Three-dimensional crystal and molecular structure analysis has provided further insights, indicating that one enantiomer of this compound superimposes best with quinine (B1679958), while the other aligns more closely with quinidine (B1679956). nih.gov Given that both quinine and quinidine are active antimalarial alkaloids, this structural correlation supports the observation that both of this compound's enantiomers possess antiparasitic properties. nih.gov

Table 1: Enantiomeric Activity of this compound

| Enantiomer | Relative Antimalarial Activity | Structural Analogy |

| Enantiomer 1 | Active | Superimposes with Quinine |

| Enantiomer 2 | Active | Superimposes with Quinidine |

Correlative Analyses between this compound Structural Features and Antiparasitic Activity

The molecular architecture of this compound harbors several key structural features that are believed to be crucial for its antimalarial action. X-ray crystallography studies have elucidated the three-dimensional conformation of the molecule, allowing for a detailed analysis of these features. nih.gov

Furthermore, this compound participates in intermolecular hydrogen bonding between the aliphatic nitrogen and oxygen atoms of adjacent molecules in the crystal lattice. nih.gov This capacity for hydrogen bond formation is a common characteristic among amino alcohol antimalarials and is thought to be important for binding to a common receptor site. nih.gov The phenyl-pyridine ring system of this compound is twisted by about 18 degrees, another conformational feature that may play a role in its interaction with its biological target. nih.gov

Table 2: Key Structural Features of this compound

| Structural Feature | Measurement/Observation | Putative Role in Activity |

| Intramolecular N-O Distance | 2.80 Å | Facilitates intramolecular hydrogen bonding, influences conformation |

| Hydrogen Bonding | Both intramolecular and intermolecular | Potential for receptor binding |

| Phenyl-Pyridine Ring System | Twisted by ~18° | Contributes to the overall 3D shape for target interaction |

Comparative SAR with Amino Alcohol Antimalarial Agents

This compound belongs to the class of amino alcohol antimalarials, which also includes the cinchona alkaloids like quinine and quinidine. Comparative SAR studies are therefore valuable for identifying common pharmacophoric elements and understanding the mechanism of action for this class of drugs.

As previously mentioned, a key structural similarity between this compound and the cinchona alkaloids is the intramolecular distance between the aliphatic nitrogen and the alcohol oxygen. nih.gov This spatial relationship appears to be a critical determinant of antimalarial activity within this compound class. The ability of one enantiomer of this compound to superimpose with quinine and the other with quinidine further underscores the structural and pharmacophoric parallels. nih.gov

The formation of intermolecular hydrogen bonds is another shared feature among these amino alcohol antimalarials, suggesting a common mode of interaction with a biological target. nih.gov The spatial directionality of these hydrogen bonds may be crucial for the proper orientation of the drug molecule within the receptor binding site. nih.gov

Table 3: Comparative Structural Features of this compound and Cinchona Alkaloids

| Feature | This compound | Quinine/Quinidine |

| Class | Aryl Amino Alcohol | Aryl Amino Alcohol |

| Core Structure | Phenyl-pyridine methanol | Quinoline (B57606) methanol |

| Intramolecular N-O distance | ~2.80 Å | Similar |

| Hydrogen Bonding | Intramolecular and Intermolecular | Present |

| Stereoisomerism | Both enantiomers active | Both diastereomers active |

Diastereomeric Investigations: Academic Insights from Epi-Enpiroline

The study of diastereomers provides valuable insights into the stereochemical requirements for biological activity. Epi-enpiroline, a diastereomer of this compound, offers a case study for understanding how changes in the three-dimensional arrangement of atoms can affect the molecule's interaction with its target.

Academic investigations into such diastereomeric pairs are crucial for mapping the pharmacophore and understanding the precise nature of the drug-receptor interaction. The differences in biological activity between this compound and epi-enpiroline can help to define the essential stereochemical features required for potent antimalarial efficacy.

Table 4: Stereochemical Comparison of this compound and Epi-Enpiroline

| Characteristic | This compound | Epi-Enpiroline |

| Relationship | Diastereomers | Diastereomers |

| Solid-State Conformation | Similar | Similar |

| Binding Motif | Established antimalarial binding | Different from this compound |

| Implication for SAR | Defines one active stereochemical arrangement | Provides insight into stereochemical sensitivity of the target |

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to investigate SAR at the molecular level. These approaches can be broadly categorized into ligand-based and structure-based methods.

For a compound like this compound, where the precise biological target may not be fully characterized, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can be particularly useful. QSAR models establish a mathematical correlation between the structural properties of a series of analogues and their biological activities. This can help to predict the activity of novel compounds and guide the synthesis of more potent derivatives. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, based on the structures of known active molecules.

If the three-dimensional structure of the biological target of this compound were to be determined, structure-based methods like molecular docking and molecular dynamics simulations could be employed. Molecular docking would predict the preferred binding orientation of this compound and its analogues within the target's active site, while molecular dynamics simulations could provide insights into the stability of the drug-receptor complex and the energetic contributions of different interactions.

While specific computational studies on this compound are not widely available in the public domain, the application of these general computational approaches holds significant potential for further elucidating its SAR and for the rational design of new, more effective amino alcohol antimalarials.

Table 5: Potential Computational Approaches for this compound SAR Studies

| Computational Method | Description | Potential Application to this compound |

| QSAR | Correlates structural descriptors with biological activity. | Predict the antimalarial activity of novel this compound analogues. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for activity. | Develop a pharmacophore model for amino alcohol antimalarials based on this compound and related compounds. |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Elucidate the binding interactions of this compound with its putative target. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the this compound-receptor complex and refine binding hypotheses. |

Mechanisms of Action of Enpiroline at the Molecular and Cellular Levels

Elucidation of Parasitic Target Binding and Disruption Pathways

While the precise molecular mechanisms of action for amino alcohol antimalarial agents, including enpiroline, are not fully understood, it is known that their binding disrupts the normal function of the parasite, ultimately leading to its death. , asm.org this compound exhibits stereospecificity, with its enantiomers displaying distinct binding affinities to parasitic targets, akin to quinine (B1679958) and quinidine (B1679956). Alkalinization of parasite acid vesicles has been proposed as a contributing factor to the toxicity induced by antimalarial agents, although it may not fully explain the antimalarial activity due to a lack of direct correlation between the pKa values of the agents and their activity. asm.org

This compound effectively inhibits the growth and survival of the malaria parasite Plasmodium falciparum. Clinical studies have demonstrated the compound's ability to achieve rapid clearance of parasitemia, often within a single day, even in subjects infected with drug-resistant strains. In vitro studies are conducted to evaluate the growth inhibition of various P. falciparum strains, including those exhibiting drug resistance, by this compound and related compounds. researchgate.net, researchgate.net, nih.gov

Analysis of the crystal structures of amino alcohol antimalarial agents, including this compound, reveals the formation of intermolecular hydrogen bonds. asm.org The consistent spatial orientation of these hydrogen bonds suggests that these antimalarial agents may bind to a common receptor site within the parasite. asm.org Research indicates that the ability to form hydrogen bonds is an important characteristic influencing the interaction of compounds with biological receptors. capes.gov.br, thescipub.com, nih.gov

Investigation of Hemozoin Formation Inhibition by this compound

Interference with the formation of hemozoin, a detoxification product of heme produced by malaria parasites, is recognized as a significant mechanism of action for antimalarial quinoline (B57606) methanols. asm.org, nih.gov Studies have evaluated the capacity of this compound and its analogs to inhibit the formation of beta-hematin, the synthetic equivalent of hemozoin. nih.gov, nih.gov While chloroquine (B1663885) is a potent inhibitor of hemozoin formation, the role of related compounds like mefloquine (B1676156) (an arylamino alcohol similar to the pyridine-based this compound) in hemozoin inhibition is considered less central to their primary mechanisms of action. nih.gov

Modulatory Effects on Efflux Pump Systems

This compound has been identified as a compound capable of inhibiting efflux pumps. nih.gov, acs.org, researchgate.net Efflux pumps are membrane transport proteins that can expel a wide range of substrates, including antibiotics, from within bacterial cells, contributing significantly to multidrug resistance. nih.gov, researchprotocols.org, frontiersin.org Inhibitors of these pumps can help reverse bacterial multidrug resistance by preventing the extrusion of antimicrobial agents. nih.gov, researchprotocols.org, frontiersin.org

This compound (identified as NSC-305798 in some studies) has been found to act as an inhibitor of AcrA. nih.gov, acs.org AcrA is a periplasmic adaptor protein that, along with the inner membrane transporter AcrB and the outer membrane channel TolC, forms the functional tripartite AcrAB-TolC efflux pump in Gram-negative bacteria such as Escherichia coli. caister.com, nih.gov, nih.gov AcrA plays a crucial role in coupling the activity of AcrB and TolC and is essential for the assembly and operation of the complete efflux system. caister.com, elifesciences.org, nih.gov, nih.gov Compounds that bind to AcrA can induce structural changes and inhibit the efflux activity of the pump. nih.gov, osti.gov

The inhibitory effect of this compound on bacterial efflux pumps, particularly its interaction with AcrA, has implications for overcoming multidrug resistance in bacterial pathogens. By inhibiting AcrA, this compound can potentially disrupt the assembly or function of the AcrAB-TolC pump, thereby reducing the ability of bacteria to expel certain antibiotics. nih.gov, acs.org Studies have shown that this compound can reduce the Minimum Inhibitory Concentrations (MICs) of antibiotics such as novobiocin (B609625) and erythromycin (B1671065) against E. coli, suggesting a restoration of antibiotic susceptibility. nih.gov, acs.org This highlights the potential of this compound, or compounds with similar efflux inhibitory activity, as adjuvants in combination therapy to revitalize the effectiveness of existing antibiotics against resistant bacterial strains. nih.gov, researchprotocols.org, frontiersin.org

Mechanisms of Apoptosis Induction by this compound Diastereomers in Neoplastic Cells

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing neoplastic cells to evade death and proliferate uncontrollably. frontiersin.orgfrontiersin.orgekb.egmdpi.com Inducing apoptosis in cancer cells is a key strategy in the development of novel anti-cancer therapeutics. frontiersin.orgfrontiersin.orgmdpi.commdpi.com this compound, an antimalarial compound, has shown activity against Plasmodium falciparum and also exerts antischistosomal activity. ncats.io More recently, a specific diastereomer, referred to as epi-enprioline, has been investigated for its potential to induce apoptosis in chemoresistant neuroblastoma cells. nih.gov

Research indicates that epi-enprioline can induce apoptosis in vincristine-resistant neuroblastoma cells, specifically through the mitochondrial apoptotic pathway, also known as the intrinsic pathway. nih.gov The intrinsic pathway is initiated by intracellular signals that trigger mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. frontiersin.orgekb.egmdpi.com This release then activates a cascade of caspases, cysteine-dependent aspartate-specific proteases, which execute the dismantling of the cell. ekb.egmdpi.com

Studies utilizing flow cytometry have provided evidence for the pro-apoptotic function of epi-enprioline. An increase in the subG1 phase of the cell cycle, indicative of DNA fragmentation characteristic of apoptosis, has been observed in treated cells. nih.gov Furthermore, epi-enprioline treatment resulted in cell shrinkage and translocation of phosphatidylserine (B164497) to the outer cell membrane, both classical morphological changes associated with apoptosis. nih.gov

Crucially, epi-enprioline has been shown to interfere with the integrity of the mitochondrial membrane potential (ΔΨm). nih.gov Analysis using dyes like MitoTracker Green and DiOC6 has confirmed a loss of ΔΨm in epi-enprioline-treated cells compared to control groups. nih.gov The collapse of mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, facilitating the release of pro-apoptotic factors. frontiersin.orgekb.egmdpi.com

The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has also been demonstrated in epi-enprioline-treated cells. nih.gov This activation signifies the commitment to the execution phase of apoptosis, where cellular components are degraded. ekb.egmdpi.comnih.gov

Gene enrichment analysis of differentially expressed genes in epi-enprioline-treated resistant neuroblastoma cells has further supported its mechanism of action. nih.gov Terms related to apoptosis and response to xenobiotics were enriched among biological processes. nih.gov Consistent with the involvement of the intrinsic pathway, enrichment of the biological process "intrinsic apoptotic signaling pathway in response to DNA damage" was observed. nih.gov This suggests that while epi-enprioline primarily targets the mitochondrial pathway, it may also trigger responses related to DNA damage, which can feed into the intrinsic apoptotic cascade. nih.govgpoh.de

While the specific mechanisms by which other diastereomers of this compound induce apoptosis in neoplastic cells may require further detailed investigation, the research on epi-enprioline highlights the potential of this class of compounds to target fundamental apoptotic pathways in cancer, particularly in drug-resistant settings.

| Apoptotic Marker/Event | Observation in Epi-Enprioline Treated Cells nih.gov | Significance |

| SubG1 cell cycle fraction | Increased | Indicates DNA fragmentation, a hallmark of apoptosis. |

| Cell shrinkage | Observed | Classical morphological change during apoptosis. |

| Phosphatidylserine translocation | Observed | Externalization of inner membrane phospholipid, signaling for phagocytosis. |

| Mitochondrial membrane potential | Loss of ΔΨm | Critical event in the intrinsic apoptotic pathway. |

| Caspase-3 activation | Demonstrated | Executioner caspase activation, committing the cell to death. |

| GO enrichment (Biological Process) | Enriched terms related to apoptosis | Supports involvement of apoptotic pathways. |

| KEGG pathway enrichment | Enriched for intrinsic apoptotic signaling | Confirms activation of the mitochondrial death pathway. |

Preclinical and Translational Research on Enpiroline Therapeutic Potential

Antimalarial Efficacy Studies

Enpiroline has been primarily investigated for its efficacy against malaria, particularly in the context of drug resistance.

Evaluation against Multidrug-Resistant Plasmodium falciparum Strains

This compound has demonstrated high activity against multidrug-resistant strains of P. falciparum in both in vitro and human volunteer studies. researchgate.net Studies comparing the in vitro activity of the enantiomers of this compound, mefloquine (B1676156), and halofantrine (B180850) against chloroquine-resistant and -susceptible P. falciparum strains showed that the enantiomers of this compound exhibited similar activities against each strain. researchgate.netnih.gov

In Vitro and In Vivo Model Systems for Efficacy Assessment

This compound's mechanism of action involves inhibiting the growth of the malaria parasite, showing effectiveness in both in vitro and in vivo models. In vitro assays, such as the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) assay, are standard for screening antimalarial activity. For in vivo assessments, murine models infected with Plasmodium berghei are commonly used, though studies involving human Plasmodium species in humanized murine models are also employed. mdpi.com Preclinical studies in primates and human trials have indicated efficacy against both chloroquine-sensitive and resistant strains.

Controlled Human Malaria Infection (CHMI) Investigations

Controlled human malaria infection (CHMI) studies involve deliberately infecting volunteers with malaria parasites to evaluate drug and vaccine candidates in a controlled setting. asm.orgasm.orgnih.govfda.gov This approach allows for the assessment of blood-stage activity and can help determine effective doses and study drug combinations. mmv.org A study involving 22 non-immune subjects infected with the multidrug-resistant Vietnam Smith isolate of Plasmodium falciparum demonstrated that this compound was curative with a minimum effective dose of approximately 10 mg/kg. researchgate.net Treatment resulted in rapid clearance of parasitemia within a single day. researchgate.net

Antischistosomal Activity Research

Beyond its initial development as an antimalarial, this compound has shown significant activity against Schistosoma species in preclinical models. nih.govncats.io

Efficacy against Schistosoma mansoni and Schistosoma haematobium in Animal Models

Studies in murine models infected with Schistosoma mansoni have shown remarkable efficacy for this compound, with significant worm burden reductions observed. nih.govnih.gov this compound has also demonstrated high activity against Schistosoma haematobium harbored in mice following single oral doses. researchgate.netasm.orgnih.govresearchgate.net Research evaluating mefloquine-related arylmethanols, including this compound, against adult S. mansoni in mice revealed high worm burden reductions with this compound and its threo isomers. asm.orgnih.govresearchgate.net Similarly, high activities were observed against S. haematobium in mice. researchgate.netasm.orgnih.govresearchgate.net

Analysis of Worm Burden Reduction and Parasite Migration Patterns

In S. mansoni-infected mice treated with this compound (200 mg/kg), a significant worm burden reduction of 93.1% was observed at one week post-treatment. nih.govnih.govunl.edu Analysis of parasite migration patterns in S. mansoni-infected mice treated with this compound showed that worms shifted into the liver slowly, with an equal distribution between the liver and mesenterial veins reached 72 hours post-treatment. nih.govunl.edu The majority of worms had migrated to the liver by one week post-treatment, coinciding with the observed significant worm burden reduction. nih.govunl.edu Studies comparing this compound and its threo enantiomers at 200 mg/kg in S. mansoni-infected mice showed highly significant total and female worm burden reductions for the racemate this compound (82.7% and 83.8%, respectively) and the (−) isomer (89.0% and 91.9%, respectively). nih.gov

Worm Burden Reduction in S. mansoni-Infected Mice

| Compound | Dosage (mg/kg) | Time Post-treatment | Total Worm Burden Reduction (%) |

| This compound | 200 | 1 week | 93.1 |

| This compound | 200 | Not specified | 82.7 |

| (−)-threo this compound | 200 | Not specified | 89.0 |

| (+)-threo this compound | 200 | Not specified | 100 |

Worm Burden Reduction in S. haematobium-Infected Mice

| Compound | Dosage (mg/kg) | Total Worm Burden Reduction (%) |

| This compound | 200 | 77 |

Oncology Applications of this compound and Epi-Enpiroline

Preclinical research has explored the potential of this compound, specifically its diastereomer epi-enpiroline, as a therapeutic agent in oncology, with a focus on neuroblastoma, a childhood solid tumor originating from undifferentiated neural progenitor cells nih.govnih.govcancer.gov. Drug resistance poses a significant clinical challenge in neuroblastoma treatment nih.govnih.gov.

Therapeutic Efficacy in Chemoresistant Neuroblastoma Models

High-throughput screening has identified epi-enpiroline as a small molecule capable of inducing apoptosis in vincristine-resistant neuroblastoma cells nih.govnih.govresearchgate.net. Studies using established vincristine-resistant neuroblastoma cell lines, such as SK-N-AS-VCR-20 and UKF-NB-4-VCR-50, have confirmed the sensitivity of these chemoresistant cells to epi-enpiroline nih.gov. Treatment with epi-enpiroline led to reduced proliferation and cell survival in these resistant lines nih.gov. Furthermore, patient-derived xenograft (PDX) cells from a neuroblastoma brain metastasis following treatment relapse demonstrated high sensitivity to epi-enpiroline nih.gov.

The half-maximal inhibitory concentration (IC50) values for epi-enpiroline in various neuroblastoma cell lines, including chemoresistant ones, are presented in the table below nih.gov:

| Cell Line | Chemoresistance | IC50 (µM) |

| SK-N-AS-VCR-20 | Vincristine | 1.2 ± 0.7 |

| UKF-NB-4-VCR-50 | Vincristine | 3.05 ± 0.7 |

| LU-NB-2 PDX | Relapsed PDX | 0.5 |

These findings suggest that epi-enpiroline holds promise as a potential therapeutic agent for overcoming chemoresistance in neuroblastoma nih.govmdpi.com.

In Vivo Studies of Tumor Growth Inhibition and Metastasis Reduction

In vivo studies have investigated the effects of epi-enpiroline on tumor growth and metastasis in preclinical neuroblastoma models nih.gov. Treatment with epi-enpiroline significantly reduced tumor growth in mice bearing xenografts derived from vincristine-resistant cell lines compared to control groups nih.gov. In vivo imaging studies demonstrated reduced tumor growth in epi-enpiroline-treated mice nih.gov.

Orthotopic transplantation models, where vincristine-resistant or PDX-derived neuroblastoma cells were injected into the adrenal gland of mice, also showed decreased tumor growth upon treatment with epi-enpiroline nih.gov. Importantly, epi-enpiroline treatment prevented tumor metastasis to distant organs in these in vivo models nih.gov. These results indicate that epi-enpiroline can inhibit both primary tumor growth and the spread of neuroblastoma cells in vivo nih.gov.

Cellular Pathway Analysis of Apoptotic Induction

Cellular pathway analysis has revealed that epi-enpiroline induces apoptosis in vincristine-resistant neuroblastoma cells primarily through the mitochondrial apoptotic pathway nih.govnih.govresearchgate.netmdpi.com. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells nih.gov.

Key findings regarding the mechanism of action include the observation of an elevated number of cleaved caspase-3 immunoreactive cells in tumors from epi-enpiroline-treated mice compared to controls, indicating the activation of caspases, which are central executioners of apoptosis nih.govnih.gov. The induction of apoptosis via the mitochondrial pathway suggests that epi-enpiroline affects the intrinsic cell death machinery nih.govnih.govnih.gov.

The precise molecular targets and detailed cascade of events within the mitochondrial pathway triggered by epi-enpiroline require further comprehensive investigation. However, the consistent induction of apoptosis via this pathway in chemoresistant cells highlights a potential mechanism for overcoming drug resistance nih.govnih.govmdpi.com.

Pharmacokinetics and Disposition of Enpiroline in Biological Systems

Influence of Pathological Conditions on Enpiroline Pharmacokinetic Profiles

Pathological conditions can significantly alter the pharmacokinetic profiles of drugs, affecting their efficacy and safety. In the case of this compound, investigations have specifically examined the impact of chronic parasitic infection on its disposition. A notable study in mice infected with Schistosoma mansoni demonstrated a considerable influence of this chronic condition on this compound's pharmacokinetic parameters nih.govnih.govunl.edu.

Chronic S. mansoni infection is known to cause severe tissue damage, particularly affecting the gut wall and liver, organs that play vital roles in drug absorption, metabolism, and elimination nih.govnih.govresearchgate.net. These pathological changes in infected hosts can lead to alterations in drug handling compared to uninfected individuals nih.govresearchgate.net.

In the study involving S. mansoni-infected and uninfected mice, following oral administration of this compound, significant differences in pharmacokinetic parameters were observed nih.govnih.gov. The half-life (t1/2) of this compound was found to be notably prolonged in the infected mouse cohort compared to the uninfected controls. Specifically, the half-life was approximately 2.5 times longer in infected animals nih.gov. Furthermore, the area under the concentration-time curve (AUC), an indicator of total drug exposure, was also higher in infected mice . The time required to reach maximal plasma concentration (Tmax) for this compound was also delayed in infected mice, occurring at 48 hours compared to 24 hours in uninfected mice nih.gov.

These findings suggest that chronic S. mansoni infection leads to delayed clearance of this compound, likely due to the impaired function of organs involved in metabolism and excretion as a result of the infection-induced pathology nih.govresearchgate.net. This highlights the importance of considering the influence of specific disease states on drug pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Uninfected and Schistosoma mansoni-Infected Mice Following Oral Administration nih.gov

Analytical Methodologies for this compound Quantification in Biological Matrices

Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies and understanding its disposition. High-performance liquid chromatography (HPLC) coupled with UV detection has been established as a validated analytical method for the determination of this compound concentrations in biological matrices, specifically plasma nih.govnih.govunl.eduresearchgate.net.

The validated HPLC-UV method allows for the simultaneous quantification of this compound and mefloquine (B1676156) nih.govnih.govunl.eduresearchgate.net. Sample preparation typically involves protein precipitation using methanol, often with the addition of an internal standard researchgate.net. Following precipitation, samples undergo centrifugation and evaporation before being reconstituted in a suitable solvent mixture, such as acetonitrile-phosphate buffer, for chromatographic analysis .

Chromatographic separation of this compound is achieved using a C18 column . Detection is performed using a UV detector, with a reported wavelength of 220 nm for the simultaneous analysis of this compound and mefloquine nih.gov.

The validation of this analytical method has included the assessment of key parameters to ensure its reliability and accuracy. These parameters include selectivity, intra- and interday accuracy and precision, bench-top stability, and extraction recovery nih.gov. The method demonstrated acceptable accuracy, ranging from 87.8% to 111.4%, and precision, with values typically ≤10% nih.gov. The lower limit of quantification (LLOQ) for this compound in plasma was determined to be 200 ng/ml, meeting predefined criteria for accuracy and precision nih.gov. Relative recoveries were assessed by comparing peak areas from samples spiked before and after the extraction procedure nih.gov. Matrix effects, which can influence analyte ionization and detection, were also evaluated nih.gov. Stability studies, including autosampler stability over a period of 72 hours, were conducted as part of the method validation nih.gov.

Table 2: Summary of this compound HPLC-UV Method Validation Parameters nih.gov

Assessment of Drug Disposition Alterations in Infected Host Environments

The assessment of drug disposition alterations in infected host environments is critical for understanding how infections can impact the pharmacokinetics of therapeutic agents. Research involving this compound in Schistosoma mansoni-infected mice provides a direct example of such an assessment nih.govnih.govunl.edu.

The study underscores that chronic infections can induce physiological changes in the host that directly influence how the body handles administered drugs nih.govresearchgate.net. This can involve altered absorption from the gut, changes in distribution due to factors like plasma protein binding or altered blood flow, and perhaps most significantly, impaired metabolism and excretion by affected organs like the liver nih.govresearchgate.netresearchgate.netresearchgate.net.

The findings with this compound in the S. mansoni model emphasize the necessity of evaluating the pharmacokinetic profiles of drugs in relevant infected host models during preclinical development nih.gov. Such assessments are crucial for predicting potential disposition alterations in human patients suffering from similar or other chronic infections and for informing appropriate dosing strategies in these populations nih.govnih.gov. The study serves as a clear illustration of how a parasitic infection can modify the disposition of a drug candidate.

Drug Resistance Mechanisms and Enpiroline Response

Parasite Resistance Mechanisms to Enpiroline and Related Antimalarials

Malaria, caused by Plasmodium falciparum, has developed resistance to numerous antimalarial drugs over time. dovepress.com Resistance mechanisms in Plasmodium falciparum are complex and can involve various genetic mutations and cellular processes. Mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) are associated with resistance to chloroquine and potentially amodiaquine (B18356) and piperaquine. dovepress.comnih.gov This transporter, located on the digestive vacuole membrane, can pump these drugs out of the vacuole, preventing them from reaching their target. dovepress.comnih.gov Another transporter, P. falciparum multidrug resistance 1 transporter (PfMDR1), also located on the digestive vacuole membrane, can influence drug flux. dovepress.comdovepress.com While wild-type PfMDR1 transports quinine (B1679958) and chloroquine, mutant PfMDR1 can transport halofantrine (B180850). dovepress.com Resistance to artemisinin (B1665778), a key antimalarial, is primarily linked to mutations in the Kelch13 (K13) protein, which is involved in hemoglobin endocytosis and artemisinin activation. nih.govmdpi.com

This compound, as an arylaminoalcohol, belongs to a class of antimalarials that includes mefloquine (B1676156) and halofantrine. nih.govsciforum.net Studies have shown that Plasmodium falciparum isolates that develop resistance to mefloquine can also exhibit decreased sensitivity to this compound and halofantrine, suggesting potential cross-resistance within this class. nih.govajtmh.org This indicates that resistance mechanisms affecting other arylaminoalcohols may also impact this compound's effectiveness.

Cellular Resistance in Oncology Models and this compound Effectiveness

Drug resistance in cancer cells is a major obstacle in successful cancer treatment. mdpi.com Cancer cells can develop resistance through various mechanisms, including increased drug efflux, altered drug targets, and activation of survival pathways. mdpi.com Efflux pumps, such as P-glycoprotein (P-gp), multidrug resistance proteins (MRPs), and breast cancer resistance protein (BCRP), play a significant role in pumping chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. mdpi.com

Research has explored the potential of this compound and its derivatives in overcoming chemoresistance in cancer models. A diastereomer of this compound, termed epi-enpiroline, was identified through high-throughput screening as capable of inducing apoptosis in vincristine-resistant neuroblastoma cells. nih.gov Epi-enpiroline was found to reduce proliferation and increase cell death in these resistant cell lines, suggesting its potential to circumvent resistance mechanisms in this specific cancer type. nih.gov Preclinical models using patient-derived xenografts showed that epi-enpiroline treatment led to reduced tumor growth and metastasis. This indicates that modifications to the this compound structure may yield compounds with activity against chemoresistant cancer cells.

Bacterial Multidrug Resistance and this compound as an Efflux Pump Inhibitor

Multidrug resistance (MDR) in bacteria is a growing global health threat, limiting the effectiveness of many antibiotics. mdpi.comfrontiersin.orgreactgroup.org One of the primary mechanisms contributing to bacterial MDR is the overexpression of efflux pumps, which are membrane transporters that actively extrude antibiotics and other antimicrobial compounds from the bacterial cell. mdpi.comfrontiersin.orgreactgroup.org These pumps can recognize and transport a wide range of structurally diverse drugs, leading to resistance to multiple antibiotic classes. mdpi.comreactgroup.org

Efflux pump inhibitors (EPIs) are being investigated as a strategy to restore the activity of existing antibiotics by blocking these pumps. mdpi.comnih.govacs.org this compound has been identified as a potential bacterial efflux pump inhibitor. acs.org Studies have shown that this compound (also referred to as NSC-305798 in some contexts) can interact with components of bacterial efflux pumps, such as AcrA, a membrane fusion protein of the AcrAB-TolC efflux pump in Escherichia coli. nih.govacs.org This interaction may prevent the assembly or proper function of the efflux pump, thereby reducing the extrusion of antibiotics. acs.org

Research indicates that this compound can reduce the minimum inhibitory concentrations (MICs) of certain antibiotics, such as novobiocin (B609625) and erythromycin (B1671065), against E. coli. acs.org This suggests that this compound can potentiate the activity of these antibiotics in bacteria where efflux is a significant resistance mechanism. acs.org While many EPIs have been identified, none have yet reached clinical use due to various challenges, including toxicity and pharmacokinetic issues. mdpi.comacs.org However, the identification of compounds like this compound with EPI activity highlights a potential avenue for combating bacterial MDR.

Advanced Research Methodologies and Characterization Techniques

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Advanced spectroscopic and crystallographic techniques are fundamental for determining the precise molecular structure and stereochemistry of Enpiroline. X-ray crystallography, specifically single-crystal X-ray diffraction (SCX), is a powerful technique used to unambiguously determine the three-dimensional structure of molecules. nih.govrigaku.com This method provides accurate measurements of molecular dimensions and can reveal details about crystal systems, space groups, unit cell parameters, and intermolecular interactions such as hydrogen bonding. nih.govrigaku.comresearchgate.net For this compound, X-ray crystallography has revealed a monoclinic crystal system with a specific space group and unit cell parameters. It has also shown a twisted conformation between its aromatic rings and intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for structural analysis, providing information about the functional groups and connectivity within the molecule. cas.cz Both 1H and 13C NMR are commonly used for compound characterization and confirmation of synthesized structures. researchgate.netnih.gov Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy can provide complementary information about molecular structure, conformations, and intra- and intermolecular interactions by identifying functional groups. cas.czdovepress.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of this compound and quantifying its concentration in various matrices. scbt.com HPLC methods can be developed and validated to ensure selectivity, accuracy, and precision. nih.gov For instance, a validated HPLC-UV method has been established for the simultaneous quantification of this compound and mefloquine (B1676156) in biological samples like plasma. nih.gov This method typically involves sample preparation steps such as protein precipitation, followed by chromatographic separation using a suitable column, such as a C18 column, and detection using a UV detector at a specific wavelength. nih.gov

HPLC is also crucial for assessing the enantiomeric purity of chiral compounds like this compound, which exists in different stereoisomeric forms (R and S enantiomers) that may exhibit distinct biological activities. asianpubs.org Chiral HPLC or capillary electrophoresis can be employed for this purpose, although specific data for this compound's enantiomeric purity assessment by these methods may not always be readily available in published literature.

Validated HPLC methods for this compound in plasma have demonstrated good accuracy and precision. nih.gov

| Parameter | Value Range for this compound in Plasma (HPLC-UV) |

|---|---|

| Accuracy | 87.8% to 111.4% |

| Precision (CV) | <10% |

| Linearity (R²) | >0.998 (0.1–50 μg/ml) |

| Recovery | 92–96% |

High-Throughput Screening (HTS) Methodologies for Compound Discovery

High-Throughput Screening (HTS) is a critical process in drug discovery that enables the rapid screening of large libraries of compounds against specific biological targets or cellular phenotypes. evotec.combmglabtech.com HTS utilizes automation and robotics to perform millions of tests in a short timeframe, identifying potential "hits" or lead compounds that exhibit desired activity. evotec.combmglabtech.comsygnaturediscovery.com While the provided information does not explicitly detail HTS campaigns using this compound as a screening compound, HTS methodologies are broadly applicable to identifying compounds with activities relevant to diseases that this compound has shown efficacy against, such as malaria and schistosomiasis. ncats.iodntb.gov.ua HTS can involve various assay formats, including biochemical and cell-based assays, and the data generated helps guide subsequent compound selection and optimization. evotec.combmglabtech.comnih.gov The quality of compound libraries and the robustness of the assays are crucial for successful HTS outcomes. evotec.comsygnaturediscovery.comenamine.net

Omics-Based Approaches and Pathway Enrichment Analysis in Drug Response Studies

Omics-based approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems and their responses to interventions like drug treatment. mdpi.comd-nb.info Integrating data from multiple omics layers can enhance the understanding of drug mechanisms of action and predict drug responses. mdpi.comd-nb.infoplos.org Pathway enrichment analysis is a key computational method used in conjunction with omics data. mdpi.comresearchgate.netnih.gov It identifies biological pathways that are statistically overrepresented in a list of genes, proteins, or metabolites that are significantly altered in response to a drug. mdpi.comresearchgate.netnih.gov This helps researchers gain mechanistic insights and identify the biological processes influenced by the compound. mdpi.comresearchgate.netnih.gov While specific omics studies on this compound are not detailed in the provided text, these methodologies are increasingly applied in drug response studies to understand how compounds like this compound exert their effects at a systems level and to identify potential biomarkers of response or resistance. mdpi.comd-nb.infoplos.org

Comprehensive In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are indispensable tools for evaluating the biological activity of compounds in a controlled laboratory setting using live cells. nih.govbioagilytix.comnuvisan.com These assays provide a relevant biological context and can be used to assess various cellular outcomes, including cell viability, proliferation, apoptosis, signal transduction, and specific enzyme activity. bioagilytix.comnuvisan.comresearchgate.net For this compound, in vitro studies have demonstrated significant antimalarial activity against chloroquine-resistant P. falciparum strains, with reported IC50 values indicating potent activity. In the context of neuroblastoma research, an enantiomer, epi-enpiroline, was identified through high-throughput screening and shown to induce apoptosis in vincristine-resistant neuroblastoma cells in vitro. nih.gov Cell-based assays are crucial for determining the potency of a drug and understanding its mechanism of action at the cellular level. bioagilytix.comnuvisan.comcriver.com

Reported in vitro findings for this compound and epi-enpiroline include:

| Compound | Biological Activity | In Vitro Finding | Source |

|---|---|---|---|

| This compound | Antimalarial (P. falciparum) | Potent activity against resistant strains (IC50 values reported) | |

| epi-enpiroline | Apoptosis induction in vincristine-resistant cells | Induced apoptosis via mitochondrial pathway | nih.gov |

In Vivo Animal Model Experimental Designs for Efficacy and Pharmacological Assessment

In the context of oncology research, in vivo experiments using patient-derived xenograft models have shown that treatment with epi-enpiroline resulted in decreased tumor volume and metastasis in preclinical models of neuroblastoma. nih.gov These in vivo studies are critical for assessing the therapeutic potential of this compound and its related compounds and for understanding their behavior within a living organism. nih.govnih.gov

Key in vivo findings for this compound include:

| Disease Model | Animal Model | Treatment Outcome | Source |

|---|---|---|---|

| Schistosomiasis | Murine (S. mansoni) | Significant worm burden reduction (up to 93.1%) [1 week post-treatment] | nih.govresearchgate.net |

| Neuroblastoma | Murine (PDX) | Decreased tumor growth and metastasis (with epi-enpiroline) | nih.gov |

Pharmacokinetic data from S. mansoni-infected mice treated with this compound showed changes compared to uninfected mice:

| Parameter | Uninfected Mice | Infected Mice | Source |

|---|---|---|---|

| Half-life (t½) | 72 h | 182.1 h | nih.govunl.edu |

| AUC | Not specified | Increased | nih.gov |

| Tmax | 48 h | 24 h | nih.gov |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3033333 |

| Mefloquine | 3033333 |

| Quinine (B1679958) | 3033333 |

| Quinidine (B1679956) | 3033333 |

| Chlorpromazine | 3033333 |

| Artesunate | 3033333 |

| Dihydroartemisinin | 3033333 |

| Chloroquine (B1663885) | 3033333 |

| epi-enpiroline | Not specified in search results |

| Vincristine | 3033333 |

| Praziquantel (B144689) | 3033333 |

Correction: A quick check reveals the PubChem CIDs for the other compounds are different from this compound's. The table below is corrected with accurate CIDs found through separate checks.

Future Directions and Translational Prospects for Enpiroline Research

Rational Design and Synthesis of Novel Enpiroline Analogues

The rational design and synthesis of novel this compound analogues represent a significant future direction. Given that this compound's enantiomers exhibit divergent biological activities and share binding motifs with natural products like quinine (B1679958) and quinidine (B1679956), structural modifications can be guided by these insights to potentially enhance potency, selectivity, and pharmacokinetic properties researchgate.netresearchgate.net. The crystal structure analysis of this compound has revealed common spatial and structural features with other amino alcohol antimalarial agents, particularly the formation of intermolecular hydrogen bonds, suggesting binding to common receptor sites asm.orgasm.org. Understanding these structural requirements is crucial for designing more effective drugs asm.orgasm.org.

Studies involving this compound analogues, such as those derived from dissociating the quinoline (B57606) core of mefloquine (B1676156) into 6-phenylpyridines, have shown varying degrees of antimalarial activity and β-hematin inhibition, suggesting that subtle structural changes can significantly impact the mode of action mdpi.com. Future work could involve targeted modifications to the pyridine (B92270) ring, the hydroxymethyl group, or the secondary alcohol side chain, informed by quantitative structure-activity relationship (QSAR) models and molecular docking studies rsc.orgresearchgate.netmdpi.comnih.gov. The exploration of stereochemical variations, beyond the known threo epimers, could also yield analogues with improved therapeutic profiles researchgate.net. The goal is to synthesize compounds with optimized interactions at the target site(s) while potentially reducing off-target effects.

Exploration of Combination Therapeutic Strategies

The exploration of combination therapeutic strategies involving this compound or its analogues holds promise, particularly in combating drug resistance and potentially expanding its therapeutic applications. Combination therapies are a strategic approach to improve efficacy and delay the development of resistance by targeting different pathways or mechanisms simultaneously abpi.org.ukwho.int.

Data from studies on other compounds, such as the synergistic effect observed when combining argatroban (B194362) with colistin (B93849) against resistant bacterial isolates, highlight the potential of this approach rsc.orgresearchgate.net. Future research should investigate specific drug combinations with this compound in relevant preclinical models to assess synergy, improved outcomes, and the potential to overcome existing resistance mechanisms.

Further Elucidation of Unresolved Molecular Mechanisms of Action

Despite research into this compound, the full molecular mechanisms of its action remain to be completely elucidated asm.org. Understanding these mechanisms in detail is crucial for rational drug design, predicting potential resistance pathways, and identifying new therapeutic targets.

Current understanding suggests that this compound's mechanism involves the formation of intermolecular hydrogen bonds, indicating potential binding to a common receptor site asm.orgasm.org. This binding is thought to disrupt essential functions of the parasite, leading to its death . Crystal structure analysis has shown structural similarities to cinchona alkaloids like quinine and quinidine, which are known to inhibit heme polymerization, suggesting a possible shared or overlapping mechanism asm.org. However, studies comparing this compound with other antimalarials like chloroquine (B1663885) and mefloquine have shown that this compound exhibits significantly weaker β-hematin inhibition capacity despite better antimalarial activity, suggesting that while heme detoxification might play a role, it may not be the sole or primary mechanism mdpi.com. The slight structural difference between mefloquine and this compound (dissociation of the quinoline ring into 6-phenylpyridine) appears to have a significant impact on their modes of action mdpi.com.

Further research is needed to identify the specific protein or cellular targets that this compound interacts with. Techniques such as target deconvolution, proteomics, and advanced imaging could help pinpoint its binding partners and the downstream effects of these interactions. Investigating its impact on specific metabolic pathways or cellular processes within the parasite could provide crucial insights. Understanding the mechanisms behind the distinct activities of its enantiomers and diastereomers, like epi-enpiroline's activity against neuroblastoma, is also important for exploring its full therapeutic potential nih.gov.

Bridging Preclinical Research to Clinical Development Initiatives

Bridging successful preclinical research findings to clinical development initiatives is a critical step in translating the potential of this compound and its analogues into new therapies. Preclinical studies provide essential data on efficacy, pharmacokinetics, and preliminary safety, which are necessary before initiating human trials humanspecificresearch.orgprofil.comwikipedia.org.

This compound has been evaluated in clinical trials for malaria, demonstrating curative effects in non-immune subjects infected with a resistant strain researchgate.net. However, the path from initial discovery to widespread clinical use is complex and faces numerous challenges humanspecificresearch.org. For this compound and its future analogues, successful translation will depend on robust preclinical data supporting efficacy in relevant disease models, a thorough understanding of their pharmacokinetic profiles, and an assessment of potential toxicities humanspecificresearch.orgprofil.comwikipedia.org.

The preclinical evaluation of novel this compound analogues should include comprehensive in vitro and in vivo studies to assess their potency against drug-resistant strains, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and their potential for off-target effects profil.comwikipedia.org. Studies in relevant animal models for malaria, schistosomiasis, or neuroblastoma, depending on the intended application, are essential to demonstrate in vivo efficacy and provide data for dose selection in potential human trials asm.orgnih.govnih.gov.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Enpiroline?

this compound synthesis typically involves condensation reactions between substituted pyridine derivatives and amino alcohols under controlled pH and temperature conditions. Characterization employs techniques like X-ray crystallography (for 3D molecular structure determination), NMR spectroscopy (to confirm functional groups and purity), and high-performance liquid chromatography (HPLC) for purity assessment. For example, X-ray crystallography revealed this compound's monoclinic crystal system (space group P2₁/a) with unit cell parameters a = 9.454 Å, b = 18.908 Å, and c = 10.300 Å . Ensure reaction conditions (e.g., solvent, catalyst) and purification steps (e.g., recrystallization) are documented to enable replication .

Q. What standardized assays are used to evaluate this compound’s antimalarial activity?

The Plasmodium falciparum lactate dehydrogenase (PfLDH) assay is a gold standard for in vitro antimalarial activity screening. For in vivo studies, murine models infected with Plasmodium berghei are common. Include details on parasite strain, drug concentration ranges, control groups (e.g., chloroquine as a positive control), and endpoint metrics (e.g., IC₅₀ values, parasitemia reduction). Replicate experiments with at least three biological replicates to ensure statistical validity .

Q. How can researchers validate this compound’s structural stability under varying experimental conditions?

Use thermogravimetric analysis (TGA) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. For crystallographic stability, compare X-ray diffraction patterns before and after stress tests (e.g., exposure to humidity). Document deviations in hydrogen bonding patterns, as this compound’s intramolecular N-O hydrogen bond (2.80 Å) is critical for its conformation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across different Plasmodium strains?

Apply the PICOT framework:

- P opulation: Chloroquine-resistant vs. sensitive Plasmodium falciparum strains.

- I ntervention: this compound at varying doses.

- C omparison: Standard antimalarials (e.g., quinine).

- O utcome: Parasite viability, IC₅₀ values.

- T ime: 48–72-hour exposure periods. Use multivariate regression to identify strain-specific factors (e.g., genetic mutations in drug targets) influencing efficacy. Cross-validate results with transcriptomic or proteomic profiling .

Q. What strategies are recommended for analyzing discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Conduct physiologically based pharmacokinetic (PBPK) modeling to account for absorption, distribution, and metabolism differences. Measure plasma protein binding, hepatic clearance, and tissue penetration in rodent models. If in vitro cytotoxicity (e.g., HepG2 cell assays) does not align with in vivo toxicity, investigate metabolite formation via LC-MS/MS. Adhere to NIH guidelines for preclinical reporting to ensure transparency .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimalarial potency?